Gardiquimod is a synthetic small molecule belonging to the imidazoquinoline class of compounds [, , ]. It is widely studied in scientific research as a Toll-like receptor 7 (TLR7) agonist [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. TLR7 is an intracellular receptor primarily expressed by immune cells, particularly plasmacytoid dendritic cells (pDCs) [, , , ]. Activation of TLR7 by Gardiquimod initiates downstream signaling cascades, ultimately leading to the production of pro-inflammatory cytokines, chemokines, and type 1 interferons [, , , , , , , , , , , , , , ]. Gardiquimod's ability to modulate the immune response makes it a valuable tool for investigating immune mechanisms and exploring potential therapeutic applications.
Gardiquimod acts as a TLR7 agonist, binding to the receptor within endosomes of immune cells like pDCs [, , , ]. Upon binding, it initiates a signaling cascade involving the adaptor protein MyD88 [, ]. This signaling ultimately activates downstream transcription factors such as NF-κB and IRF7, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and type 1 interferons (e.g., IFN-α) [, , , , , , , , , , , , , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: